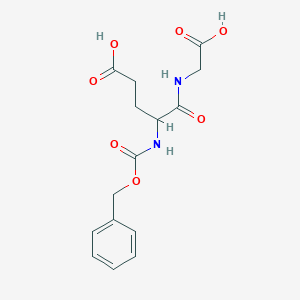

Z-Glu-Gly-OH

Descripción general

Descripción

Synthesis and Characterization of Z-Glu-Gly-OH

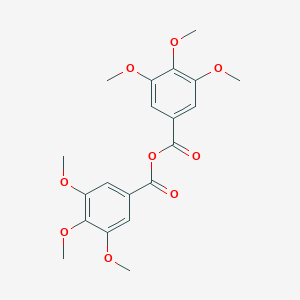

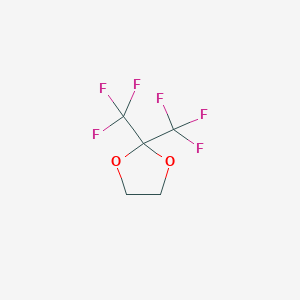

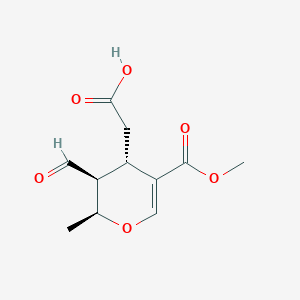

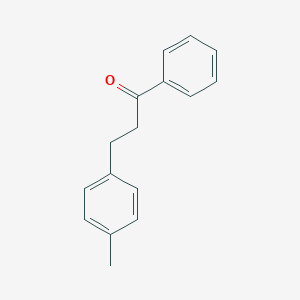

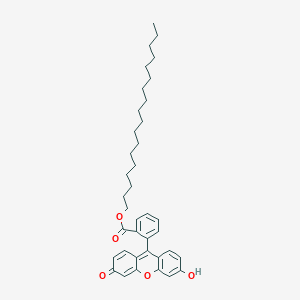

Synthesis Analysis The synthesis of this compound can be inferred from the methodologies described in the literature. For instance, a solution-phase synthesis approach is detailed where Z-Glu-OH is converted into a cyclic anhydride, which is then transformed into regioisomeric α- and γ-dipeptides . This process involves the esterification of Z-Glu-Gly-OtBu with 4-methylumbelliferone, leading to the final substrate compound Z-Glu(HMC)-Gly-OH, which is closely related to this compound . Additionally, the synthesis of zinc glutarates from various zinc sources, which involves coordination with carboxyl oxygen atoms, provides insights into the potential coordination chemistry that could be applicable to the synthesis of this compound complexes .

Molecular Structure Analysis The molecular structure of this compound and its related compounds has been extensively studied. For example, the conformational study of Z-Glu-OH reveals the importance of dispersion interactions in stabilizing the peptide structure . The gas-phase conformational preferences were determined using IR-UV ion-dip spectra and density functional theory (DFT), which identified three conformations for Z-Glu-OH . Similarly, the structure of zinc complexes with N-glycosides derived from D-glucosamine and ethylenediamine provides a basis for understanding the coordination environment that could be present in this compound metal complexes .

Chemical Reactions Analysis The reactivity of this compound can be deduced from related studies. For instance, the fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH, derived from Z-Glu-OH, is used for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates . This indicates that this compound could potentially participate in similar enzymatic reactions. Additionally, the interaction of D-glucuronic acid with metal ions to form complexes suggests that this compound may also form complexes with metal ions, influencing its reactivity .

Physical and Chemical Properties Analysis The physical and chemical properties of this compound can be related to those of similar compounds. For example, the thermal and spectroscopic properties of Zn-Al-CO(3) layered double hydroxide, which was modified with ethylene glycol, provide insights into the thermal stability and intermolecular interactions that could be expected for this compound . The X-ray absorption and NMR spectroscopic investigations of zinc glutarates offer information on the local and microstructures that could be relevant to the physical characterization of this compound complexes .

Aplicaciones Científicas De Investigación

Fluorogenic Transglutaminase Substrate Synthesis :

- Z-Glu(HMC)-Gly-OH is synthesized for use as a dipeptidic fluorogenic transglutaminase substrate. It offers advantages in kinetic characterization of inhibitors and biogenic amines like serotonin, histamine, and dopamine (Wodtke, Pietsch, & Löser, 2020).

Enzymatic Stability Studies :

- Z-Glu-Gly-OH-related peptides have been utilized to study the enzymatic stability, particularly in understanding enzyme resistance in peptide structures (English & Stammer, 1978).

Modification of Carbon Nanotube Surfaces :

- A solvent-free method involving Z-Gly-OH has been explored for generating amino groups on carbon nanotube surfaces, highlighting its potential in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).

Study of Peptide Fragmentation Reactions :

- This compound and related compounds are used in mass spectrometry studies to understand the fragmentation patterns of protonated peptides, contributing to analytical chemistry and molecular biology (Harrison, 2003).

Research in Biomineralization :

- In the study of biomineralization, this compound analogs are investigated for their adsorption behavior on hydroxyapatite surfaces, providing insights into the organic-inorganic interaction at the atomic level (Pan, Tao, Xu, & Tang, 2007).

Glyoxalase System Study :

- This compound related molecules have been instrumental in studying the glyoxalase system in cells, which is critical in preventing glycation reactions mediated by alpha-oxoaldehydes, a process important in understanding diabetes and other diseases (Thornalley, 2003).

Mecanismo De Acción

Target of Action

Z-Glu-Gly-OH, also known as N-benzyloxycarbonyl-glycine

Mode of Action

It’s known that the compound can be used in solution phase peptide synthesis , suggesting that it may interact with its targets through the formation of peptide bonds. This interaction could potentially lead to changes in the structure or function of the target molecules.

Biochemical Pathways

This compound may be involved in the deamidation of proteins, a process catalyzed by enzymes known as protein glutaminases . Deamidation is a biochemical pathway that converts glutamine residues in proteins to glutamic acid residues . This process can improve the solubility and other functional properties of food proteins .

Pharmacokinetics

Its solubility and stability may be influenced by factors such as temperature and ph .

Result of Action

The deamidation of proteins by this compound can lead to changes in the proteins’ net charge, which can increase their solubility . This can enhance the techno-functionality of proteins, such as their emulsion-forming abilities and water-binding capacity .

Action Environment

The action of this compound is likely influenced by environmental factors such as temperature and pH. For example, a protein glutaminase from Bacteroides helcogenes, which could potentially interact with this compound, has been shown to have higher temperature stability and an optimum pH value at acidic conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTUHSFTKCRNSD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

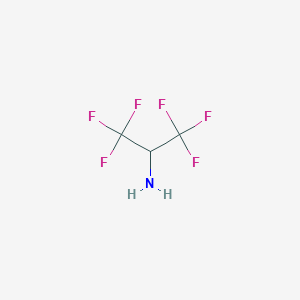

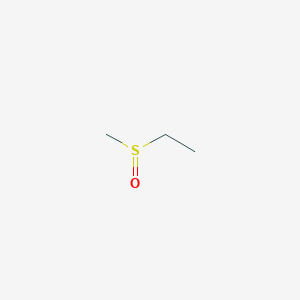

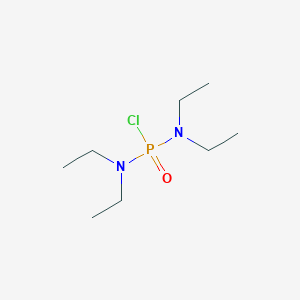

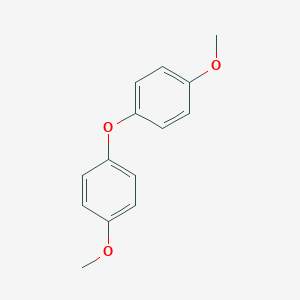

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.